molecular formula C25H29FN2O3S B2987575 3-((2,5-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 892779-94-1

3-((2,5-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No.: B2987575
CAS No.: 892779-94-1
M. Wt: 456.58
InChI Key: YARQVQHWUBSYCR-UHFFFAOYSA-N
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Description

3-((2,5-Dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one ( 892779-94-1) is a sophisticated small molecule with a molecular formula of C25H29FN2O3S and a molecular weight of 456.6 g/mol . This compound features a complex structure that integrates a quinolin-4(1H)-one core, a 2,5-dimethylphenylsulfonyl group, and a 3,5-dimethylpiperidin-1-yl substituent, making it a valuable chemical entity for foundational research and screening initiatives . Its structural architecture, particularly the sulfonyl group bridging an aromatic system and a heterocyclic core, is commonly investigated for its potential to modulate protein-protein interactions, which are critical in intracellular signaling pathways . Researchers exploring the WNT/β-catenin signaling pathway, a crucial regulator of cell fate and proliferation, may find this compound of significant interest . Dysregulation of this pathway is correlated with neoplastic cellular transition and cancer proliferation, often driven by the interaction between Dishevelled (DVL) proteins and Frizzled receptors via PDZ domains . Small molecules capable of impairing such interactions are valuable tools for probing the mechanism and developing new therapeutic strategies against WNT-dependent cancers, such as colon cancer . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-15-6-7-18(4)23(9-15)32(30,31)24-14-27(5)21-11-22(20(26)10-19(21)25(24)29)28-12-16(2)8-17(3)13-28/h6-7,9-11,14,16-17H,8,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARQVQHWUBSYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=CC(=C4)C)C)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2,5-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a synthetic derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24FN2O2S\text{C}_{20}\text{H}_{24}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a quinoline backbone with various substituents that are critical for its biological activity.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study on related compounds demonstrated that modifications at various positions of the quinoline ring can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) .

Key Findings:

  • Cytotoxicity : The compound was tested using the MTT assay, revealing high cytotoxic effects with IC50 values below 0.3 µM against HL-60 cells.
  • Mechanism of Action : The compound inhibits cell proliferation and induces apoptosis through DNA damage pathways .

Table 1: Cytotoxicity Data of Quinoline Derivatives

Compound IDCell LineIC50 (µM)Mechanism
5aHL-60<0.3Apoptosis induction
5bMCF-70.9DNA damage
5fHL-60<0.3Cell cycle arrest

Bradykinin Receptor Affinity

The compound's structural features suggest potential interactions with bradykinin receptors. Compounds with similar sulfonamide groups have shown selectivity for B1 receptors, which are implicated in pain and inflammation pathways . This interaction could provide therapeutic avenues for managing pain associated with cancer.

Case Studies

In a recent investigation involving a series of quinoline derivatives, researchers synthesized multiple analogs to elucidate structure–activity relationships (SAR). The study highlighted how specific substitutions influenced anticancer activity:

  • Compound 5a : Exhibited the highest selectivity and potency against HL-60 cells.
  • Compound 5b : Showed moderate activity against MCF-7 cells but was less effective than 5a.
  • Mechanistic Studies : Flow cytometry analyses confirmed that treatment with these compounds led to increased levels of cleaved PARP, indicating apoptosis .

Comparison with Similar Compounds

Position 1 (N-substituent):

  • Target compound: Methyl group .
  • compound: Propyl group (C24H27FN2O4S) .
  • compound: Cyclopropyl group (7-chloro-1-cyclopropyl derivative) .
    Implications: Smaller substituents (methyl/cyclopropyl) may enhance metabolic stability compared to bulkier groups like propyl, which could influence bioavailability.

Position 6:

  • Target compound and : Fluorine atom .
  • compound (1): Methoxy group (6-methoxy) .
  • compound: Fluorine retained but paired with a chloro group at position 7 .
    Implications: Fluorine’s electronegativity enhances binding interactions in enzyme pockets, whereas methoxy groups may alter electron distribution or steric effects.

Position 7:

  • Target compound: 3,5-Dimethylpiperidin-1-yl (basic, tertiary amine) .
  • compound: 4-Morpholinyl (oxygen-containing heterocycle) .
  • compound: Chloro substituent (non-heterocyclic) . Implications: Piperidinyl and morpholinyl groups enhance solubility and hydrogen-bonding capacity, whereas chloro substituents reduce polarity.

Sulfonyl Group at Position 3:

  • Target compound: 2,5-Dimethylphenylsulfonyl .
  • compound: 3,5-Dimethylphenylsulfonyl .

Physicochemical and Pharmacological Comparisons

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Likely Solubility Profile
Target compound Not available Sulfonyl, dimethylpiperidinyl, fluoro Moderate (polar sulfonyl group)
compound (C24H27FN2O4S) 458.548 Sulfonyl, morpholinyl, propyl High (morpholinyl enhances H-bonding)
compound Not available Chloro, cyclopropyl Low (nonpolar substituents)

Research Findings and Limitations

  • : The propyl-substituted derivative (CAS 931931-94-1) has a molecular weight of 458.548, suggesting the target compound’s weight may exceed 470 g/mol due to its larger piperidinyl group .
  • : Structural analogs with tetrazolyl groups demonstrate nanomolar inhibitory activity, highlighting the importance of heterocyclic substituents in pharmacodynamics .
  • : The absence of a sulfonyl group in 7-chloro-1-cyclopropylquinolinone reduces polarity, which may limit its utility in aqueous biological systems compared to the target compound .

Key Differentiators

  • The target compound’s 2,5-dimethylphenylsulfonyl group offers distinct steric and electronic properties compared to ’s 3,5-dimethyl analog.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?

  • Methodological Answer : Synthesis requires multi-step functionalization. For example, sulfonylation of the quinoline core (position 3) with 2,5-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine, 0–5°C) achieves high yields. Subsequent piperidinyl substitution (position 7) via nucleophilic aromatic substitution (e.g., 3,5-dimethylpiperidine in DMF at 80°C for 12 hours) is critical. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates using HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., methyl groups on phenyl and piperidine rings). Fluorine’s deshielding effect in 19F^{19}\text{F}-NMR confirms the 6-fluoro substitution. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (e.g., calculated vs. observed m/z). For crystalline samples, X-ray diffraction resolves stereochemical ambiguities. Cross-reference with IR spectroscopy to confirm sulfonyl (S=O stretch ~1350–1150 cm1^{-1}) and quinolinone (C=O stretch ~1670 cm1^{-1}) groups .

Q. How can in vitro biological activity be systematically evaluated?

  • Methodological Answer : Design dose-response assays (e.g., 0.1–100 µM) against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cells. Include positive controls (e.g., staurosporine for kinases) and validate results with triplicate runs. Use ANOVA for statistical significance (p < 0.05). Consider solubility issues: pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact target binding and selectivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., PDB: 1XKK). Synthesize analogs with substituted piperidine (e.g., 4-methyl) or fluorophenyl groups. Compare IC50_{50} values using enzyme inhibition assays. For selectivity profiling, screen against related enzymes (e.g., CYP450 isoforms) to identify off-target effects. Data contradictions (e.g., high in vitro activity but low cellular efficacy) may arise from poor membrane permeability, assessed via PAMPA assays .

Q. What experimental designs are robust for studying environmental fate and degradation pathways?

  • Methodological Answer : Use OECD Guideline 307 for soil degradation studies. Incubate 14C^{14}\text{C}-labeled compound in loamy soil (20°C, 60% water-holding capacity) for 120 days. Extract metabolites via accelerated solvent extraction (ASE) and identify by LC-QTOF-MS. For hydrolysis, test pH 4–9 buffers (25–50°C) and analyze degradation products. Biodegradation can be assessed using activated sludge (OECD 301F). Environmental persistence (e.g., half-life >60 days) indicates potential bioaccumulation risks .

Q. How can contradictions in pharmacokinetic data (e.g., bioavailability vs. clearance) be resolved?

  • Methodological Answer : Conduct in vivo PK studies in rodents (IV and oral dosing). Calculate bioavailability (AUCoral_{oral}/AUCIV_{IV} × 100%) and correlate with LogP (measured via shake-flask method). Use PBPK modeling to reconcile discrepancies (e.g., high LogP but low absorption due to efflux by P-gp). Validate with Caco-2 permeability assays. If hepatic clearance exceeds predictions, investigate phase I metabolism (e.g., CYP3A4-mediated oxidation) using liver microsomes + NADPH .

Q. What strategies validate computational predictions of metabolite toxicity?

  • Methodological Answer : Predict metabolites using software (e.g., Meteor Nexus). Synthesize major predicted metabolites (e.g., hydroxylated derivatives) and test in Ames assays (TA98/TA100 strains) for mutagenicity. For hepatotoxicity, use primary hepatocyte cultures and measure ALT/AST release. Compare with in silico toxicity models (e.g., ProTox-II). Discrepancies between computational and experimental data may require re-evaluating metabolic pathways (e.g., gut microbiota-mediated transformations) .

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